tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
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Overview
Description
tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a heterocyclic compound that belongs to the class of pyrazine derivatives This compound is characterized by its unique structure, which includes a tert-butyl group and a hexahydropyrrolo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate typically involves multicomponent reactions (MCRs). One common method is the Ugi-azide four-component reaction, which involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature . This reaction proceeds through a domino imine formation, intramolecular annulation, and Ugi-azide reaction, resulting in moderate to high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of multicomponent reactions and the use of readily available starting materials make it feasible for large-scale synthesis. The scalability of the Ugi-azide reaction and the availability of the required reagents suggest that industrial production could be achieved with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungi, leading to cell death . The exact molecular targets and pathways involved in its biological effects are still under investigation, but its structure suggests potential interactions with various enzymes and receptors.
Comparison with Similar Compounds
tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can be compared with other pyrazine derivatives, such as:
- Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylic acid tert-butyl ester
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives
These compounds share similar structural features but differ in their functional groups and specific applications. The presence of the tert-butyl group in this compound provides unique steric and electronic properties, making it distinct from other related compounds.
Properties
CAS No. |
1260654-95-2 |
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Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-7-13-6-4-5-10(13)9-14/h10H,4-9H2,1-3H3 |
InChI Key |
XAAPZOVOOATVEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CCCC2C1 |
Origin of Product |
United States |
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